molecular formula C22H18N2O4 B11514020 4-({2-[(Phenylacetyl)amino]benzoyl}amino)benzoic acid

4-({2-[(Phenylacetyl)amino]benzoyl}amino)benzoic acid

Cat. No.: B11514020
M. Wt: 374.4 g/mol
InChI Key: TZSRMZWHHLOMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Phenylacetamido)benzamido]benzoic acid is an organic compound with the molecular formula C21H18N2O4 It is known for its complex structure, which includes a benzamido group and a phenylacetamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-phenylacetamido)benzamido]benzoic acid typically involves multi-step organic reactions. One common method starts with the acylation of 2-aminobenzoic acid with phenylacetyl chloride to form 2-(2-phenylacetamido)benzoic acid. This intermediate is then further reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-phenylacetamido)benzamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2-phenylacetamido)benzamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Investigated for its role in drug delivery systems and as a potential active pharmaceutical ingredient (API) in various formulations.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-(2-phenylacetamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-phenylacetamido)benzamido]benzoic acid is unique due to its dual amide functionality, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical reactivity and potential for multiple applications in different fields of research .

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

4-[[2-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H18N2O4/c25-20(14-15-6-2-1-3-7-15)24-19-9-5-4-8-18(19)21(26)23-17-12-10-16(11-13-17)22(27)28/h1-13H,14H2,(H,23,26)(H,24,25)(H,27,28)

InChI Key

TZSRMZWHHLOMEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.